molecular formula C9H9B B1608417 1-Bromo-4-(1-propen-2-yl)benzene CAS No. 6888-79-5

1-Bromo-4-(1-propen-2-yl)benzene

Cat. No. B1608417
M. Wt: 197.07 g/mol
InChI Key: OGVFUFNUTOTCIA-UHFFFAOYSA-N
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Patent
US04447542

Procedure details

To a slurry of triphenylmethylphosphonium bromide (71.4 g, 200 mmole), in 500 ml dry THF at 0° C., were slowly added dropwise 135 ml (200 mmole) 1.44 M n-butyllithium in hexane. The mixture was stirred 30 minutes at 0° C., and a solution of 39.8 g (200 mmole) p-bromoacetophenone, in 100 ml dry THF, was slowly added dropwise. The mixture was allowed to warm slowly to ambient temperature, whereafter stirring was continued overnight. The stirred mixture was next filtered and the solvent removed by careful distillation at atmospheric pressure, the resulting residue was diluted with hexane, filtered, and the hexane removed by distillation. The remaining material was distilled, using a water aspirator vacuum, to produce 23.2 g (58.3% yield) of p-bromo-α-methylstyrene, bp 95°-98° C.
Name
triphenylmethylphosphonium bromide
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([C:8]([PH3+])([C:15]2C=CC=CC=2)[C:9]2C=CC=CC=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[Br:27]C1C=CC(C(=O)C)=CC=1>C1COCC1.CCCCCC>[Br:27][C:5]1[CH:6]=[CH:7][C:2]([C:8]([CH3:15])=[CH2:9])=[CH:3][CH:4]=1 |f:0.1|

Inputs

Step One
Name
triphenylmethylphosphonium bromide
Quantity
71.4 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)[PH3+]
Name
Quantity
135 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
39.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ambient temperature
STIRRING
Type
STIRRING
Details
whereafter stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The stirred mixture was next filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by careful distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
the resulting residue was diluted with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the hexane removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The remaining material was distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C(=C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23.2 g
YIELD: PERCENTYIELD 58.3%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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